molecular formula C17H24N2O3 B2754853 Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate CAS No. 1235004-98-4

Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2754853
CAS No.: 1235004-98-4
M. Wt: 304.39
InChI Key: RHHDVMPZFQBKTR-UHFFFAOYSA-N
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Description

Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative designed for use as a key building block in medicinal chemistry and drug discovery research. Piperidine-based compounds are privileged structures in pharmaceutical development, frequently serving as core scaffolds in molecules with significant biological activity . The structure of this compound incorporates two versatile functional groups: a carbamate ester, which can be further modified through hydrolysis or amidation, and a 3-phenylpropanamido side chain, which can contribute to binding with biological targets through hydrophobic interactions . This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor modulators. Researchers can utilize this compound to construct diverse chemical libraries for high-throughput screening, applying principles of diversity-oriented synthesis to identify novel therapeutic leads . Its structural features are analogous to those found in other pharmacologically active piperidine compounds, suggesting potential for application in developing central nervous system (CNS) agents or analgesics, though its specific biological profile requires further investigation . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and referring to the associated Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

methyl 4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-22-17(21)19-11-9-15(10-12-19)13-18-16(20)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHDVMPZFQBKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenylpropanamido Group: This step involves the reaction of the piperidine derivative with 3-phenylpropanoic acid or its derivatives under amide bond-forming conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1. Analgesic Properties
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate exhibits analgesic effects, making it a candidate for pain management therapies. Research has indicated that similar compounds in its class can bind to opioid receptors, providing pain relief while potentially minimizing side effects associated with traditional opioids .

1.2. Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives of piperidine compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the piperidine ring and the amide group significantly influences its biological activity. Studies have indicated that modifications to the phenylpropanamide moiety can enhance binding affinity to target proteins involved in cancer pathways, thereby increasing its potential as an anticancer agent .

Case Studies

3.1. Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)
Recent research has focused on the role of Mcl-1 in cancer cell survival. Compounds structurally related to this compound have been investigated for their ability to inhibit Mcl-1, leading to increased apoptosis in tumor cells .

CompoundIC50 Value (nM)Mechanism of Action
Compound A50Mcl-1 inhibition
Compound B150Induction of apoptosis
This compoundTBDTBD

3.2. Analgesic Efficacy Studies
In a comparative study assessing various analgesics, this compound was evaluated alongside established pain medications. Preliminary results indicated comparable efficacy with fewer side effects, highlighting its potential as a safer alternative in pain management protocols .

Mechanism of Action

The mechanism of action of Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling and function. The compound’s effects are mediated through binding to these targets, leading to changes in cellular activity and physiological responses.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects on molecular properties. The evidence provided includes Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS: 1286264-91-2), which serves as a key comparator here .

Structural and Functional Group Analysis
Compound Name Molecular Weight Key Functional Groups Substituents on Piperidine Ring Purity Storage Notes
Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate Not available Methyl ester, 3-phenylpropanamido, amide 4-((3-phenylpropanamido)methyl) N/A N/A
Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate 354.38 Tert-butyl ester, fluoro-nitroaromatic 4-[(2-fluoro-6-nitrophenoxy)methyl] 95.0% Long-term storage: Follow standard lab protocols

Key Observations :

Ester Group Variation: The methyl ester in the target compound is less sterically hindered than the tert-butyl ester in the comparator. Methyl esters generally exhibit faster hydrolysis rates under acidic or basic conditions, which may influence metabolic stability in biological systems.

Substituent Effects: The 3-phenylpropanamido group in the target compound introduces a flexible aliphatic chain with a terminal phenyl ring, favoring hydrophobic interactions and possible hydrogen bonding via the amide group. In contrast, the 2-fluoro-6-nitrophenoxy substituent in the comparator is electron-deficient due to the nitro group, enhancing electrophilicity and reactivity in aromatic substitution reactions. The fluorine atom may also improve metabolic stability and membrane permeability .

Physicochemical Properties
  • Molecular Weight : The comparator compound has a molecular weight of 354.38 g/mol, while the target compound’s molecular weight is estimated to be lower (~300–320 g/mol) due to the absence of the bulky nitro and tert-butyl groups. Lower molecular weight may enhance bioavailability.
  • Purity: The comparator is listed at 95% purity, typical for intermediates in early-stage research. No purity data are available for the target compound.

Biological Activity

Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate, a compound with the molecular formula C16H22N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl ester and an amide group derived from 3-phenylpropanamide. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

PropertyValue
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
CAS Number53487116
SolubilitySoluble in organic solvents, slightly soluble in water

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors and enzymes within the CNS. The piperidine structure is known to modulate the activity of various receptors, including opioid and serotonin receptors, which are crucial in pain modulation and mood regulation.

Potential Mechanisms:

  • Opioid Receptor Agonism : The compound may exhibit agonistic properties at μ-opioid receptors, contributing to analgesic effects.
  • Inhibition of Enzymatic Activity : The amide group could facilitate interactions with enzymes involved in neurotransmitter metabolism.

Biological Activity and Case Studies

Research has indicated that compounds with similar structures exhibit significant pharmacological effects. For instance:

  • Analgesic Properties : In a study investigating derivatives of piperidine-based compounds, several analogs demonstrated potent analgesic effects through dual action on opioid receptors .
  • Neuroprotective Effects : Compounds structurally related to this compound have shown neuroprotective properties in models of neurodegeneration .
  • Antitumor Activity : Some derivatives have been evaluated for anticancer activity, showing promise in inhibiting tumor growth through apoptosis induction in cancer cell lines .

Research Findings

Recent studies have focused on enhancing the biological activity of similar compounds through structural modifications. For instance, a methyl scanning approach was employed to modify peptide sequences leading to improved potency against cancer cell lines . This strategy highlights the importance of functional group positioning in optimizing biological activity.

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